Betahistine monomesilate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Betahistine monomesilate can be synthesized through various chemical routes. One common method involves the reaction of 2-(2-pyridyl)ethylamine with methylamine under controlled conditions to form the desired compound . The reaction typically requires a catalyst and is carried out in a solvent such as acetonitrile .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: Betahistine monomesilate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for understanding its behavior and stability under different conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides . The reactions are typically carried out under controlled temperature and pressure to ensure desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield pyridylacetic acid, while reduction can produce various amine derivatives .

Aplicaciones Científicas De Investigación

Management of Ménière's Disease

Betahistine is widely recognized for its effectiveness in reducing the frequency and severity of vertigo attacks associated with Ménière's disease. Several clinical trials have demonstrated its efficacy:

- A meta-analysis encompassing 11 trials with 606 participants indicated that approximately 60% of patients treated with betahistine reported symptom improvement compared to 46% in the placebo group, yielding a risk ratio of 1.30 (95% CI: 1.05-1.60) .

- In a study assessing the effectiveness of betahistine (48 mg/day), it was found that 91% of patients had no vertigo attacks after 24 weeks .

Treatment of Other Vestibular Disorders

Betahistine has shown promise in treating various vestibular disorders beyond Ménière's disease:

- A recent study evaluated its effects on patients with undiagnosed vertigo, finding significant symptom relief .

- Research indicates that betahistine may also be beneficial in cases related to cupulo-canalolithiasis and vertebrobasilar insufficiency, suggesting broader applications in vestibular rehabilitation .

Dosage and Administration

The standard oral dosage for betahistine ranges from 16 mg to 48 mg per day , typically administered in divided doses. However, emerging research suggests that alternative administration routes (e.g., intravenous) may enhance bioavailability and therapeutic effects due to reduced first-pass metabolism .

Data Summary

Case Study 1: Efficacy in Chronic Vertigo

A clinical trial involving patients with chronic vertigo demonstrated that those treated with betahistine showed significant improvements in both subjective symptoms and objective measures of balance compared to the placebo group.

Case Study 2: Betahistine vs. Placebo

In a controlled trial comparing betahistine (48 mg/day) to placebo over several months, patients reported fewer episodes of vertigo and improved quality of life metrics, reinforcing its role as a first-line treatment for vestibular disorders.

Mecanismo De Acción

Betahistine monomesilate exerts its effects by acting as a partial agonist of the H1 histamine receptor and an antagonist of the H3 histamine receptor . This dual action leads to increased blood flow in the inner ear, reducing endolymphatic pressure and alleviating symptoms of Ménière’s disease . The compound also influences neurotransmitter release, further contributing to its therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to betahistine monomesilate include histamine, phenethylamine, and amphetamine . These compounds share structural similarities and act on similar molecular targets.

Uniqueness: This compound is unique due to its specific action on histamine receptors, particularly its dual role as an H1 receptor agonist and H3 receptor antagonist . This unique mechanism makes it particularly effective in treating vertigo and balance disorders associated with Ménière’s disease .

Actividad Biológica

Betahistine monomesilate, commonly referred to simply as betahistine, is a medication primarily used for the treatment of vertiginous syndromes, particularly Ménière's disease. Its biological activity is closely linked to its interactions with histamine receptors and its pharmacokinetic properties. This article examines the compound's mechanisms of action, clinical efficacy, and relevant research findings.

Betahistine exhibits a multifaceted mechanism of action:

- Histamine Receptor Interaction : It acts as a weak agonist at histamine H1 receptors and a strong antagonist at H3 receptors . This dual action enhances neurotransmitter release, including histamine, acetylcholine, serotonin, norepinephrine, and GABA .

- Vasodilation : The stimulation of H1 receptors in the inner ear leads to vasodilation and increased vascular permeability, which can alleviate symptoms by reducing endolymphatic pressure .

- Neurochemical Effects : By antagonizing H3 receptors, betahistine increases the turnover of histamine and other neurotransmitters in the brainstem, which may inhibit vestibular nuclei activity and restore balance .

Pharmacokinetics

- Absorption : Betahistine is rapidly absorbed after oral administration, achieving peak plasma concentration within 1 hour in fasting conditions .

- Metabolism : It is metabolized into the inactive metabolite 2-pyridylacetic acid (2-PAA), with minimal unchanged drug detected in plasma .

- Half-Life : The elimination half-life is approximately 3-4 hours, with excretion primarily via urine .

Clinical Efficacy

Numerous studies have assessed the efficacy of betahistine in treating vertigo associated with various conditions. A meta-analysis of clinical studies highlights its significant therapeutic benefits:

| Study Type | Sample Size | Dosage Range | Treatment Duration | Odds Ratio (OR) | Confidence Interval (CI) |

|---|---|---|---|---|---|

| Meta-analysis of 7 studies | 367 patients | 32-48 mg/day | 3 weeks to 4 months | 3.52 | 2.40 - 5.18 |

| VIRTUOSO study | 305 patients | 48 mg/day | 60 days | N/A | N/A |

The meta-analysis indicated that patients treated with betahistine had a significantly higher likelihood of improvement compared to placebo groups (OR = 3.52) and suggested optimal dosing between 32-36 mg over treatment periods of 3-8 weeks .

Case Studies

- Efficacy in Ménière's Disease : A study involving patients with Ménière's disease demonstrated that betahistine significantly reduced vertigo attacks compared to placebo. The clinical response was rated as good or excellent in over 74% of participants after treatment .

- Combination Therapy for Tinnitus : In a trial assessing betahistine as part of a multidrug regimen for tinnitus, a notable proportion (54%) reported effective relief after five weeks of treatment combining betahistine with other agents like vitamin B complex .

Safety Profile

Betahistine is generally well-tolerated with a low incidence of side effects. Notably, it has been found to be devoid of mutagenic, carcinogenic, or teratogenic potential . Common adverse effects may include gastrointestinal disturbances but are typically mild.

Propiedades

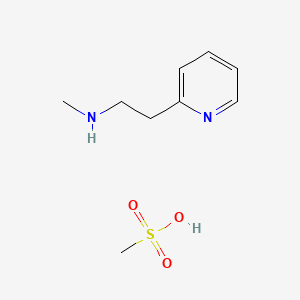

IUPAC Name |

methanesulfonic acid;N-methyl-2-pyridin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.CH4O3S/c1-9-7-5-8-4-2-3-6-10-8;1-5(2,3)4/h2-4,6,9H,5,7H2,1H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWLKZQYMWTFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=CC=N1.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045588 | |

| Record name | Betahistine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54856-23-4, 380416-14-8 | |

| Record name | Betahistine mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54856-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betahistine monomesilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380416148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betahistine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETAHISTINE MONOMESILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2S8P6LJ5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.